Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate

Catalog No.
S707453
CAS No.
502142-81-6
M.F
C6H5Cl2N3O2
M. Wt
222.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylat...

CAS Number

502142-81-6

Product Name

Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate

IUPAC Name

methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate

Molecular Formula

C6H5Cl2N3O2

Molecular Weight

222.03 g/mol

InChI

InChI=1S/C6H5Cl2N3O2/c1-13-5(12)3-2(7)4(9)11-6(8)10-3/h1H3,(H2,9,10,11)

InChI Key

YEUYMEGMXJWEDE-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C(=NC(=N1)Cl)N)Cl

Canonical SMILES

COC(=O)C1=C(C(=NC(=N1)Cl)N)Cl

Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate is an organic compound with the molecular formula C₆H₅Cl₂N₃O₂ and a molecular weight of approximately 222.03 g/mol. It features a pyrimidine ring substituted with amino and carboxylate functional groups, as well as two chlorine atoms at the 2 and 5 positions. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its structural characteristics and biological activity .

Typical of pyrimidine derivatives. Notable reactions include:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles, leading to the formation of new derivatives.
  • Acid-Base Reactions: The carboxylate group can act as an acid, while the amino group can serve as a base, allowing for proton transfer reactions.
  • Cyclization Reactions: Under certain conditions, this compound may undergo cyclization to form more complex heterocyclic compounds.

These reactions are significant for synthesizing derivatives with enhanced biological properties or improved solubility .

Research indicates that methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate exhibits various biological activities, including:

  • Antimicrobial Properties: Some studies suggest that this compound has potential as an antimicrobial agent against certain bacteria and fungi.
  • Anticancer Activity: Preliminary investigations have indicated that it may possess anticancer properties, making it a candidate for further pharmacological studies.
  • Enzyme Inhibition: It may act as an inhibitor of specific enzymes involved in metabolic pathways, contributing to its therapeutic potential .

The synthesis of methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate typically involves several steps:

  • Formation of the Pyrimidine Ring: Starting materials such as urea and malonic acid derivatives can be reacted under acidic conditions to form the pyrimidine core.
  • Chlorination: The introduction of chlorine substituents can be achieved through chlorination reactions using reagents like phosphorus pentachloride.
  • Amine Substitution: The amino group can be introduced via nucleophilic substitution methods.
  • Esterification: Finally, the carboxylic acid can be converted into a methyl ester using methanol and an acid catalyst.

These methods highlight the versatility of synthetic approaches available for producing this compound .

Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate has several applications:

  • Pharmaceutical Development: Due to its biological activities, it is being explored for use in drug formulations targeting infections and cancer.
  • Agricultural Chemicals: Its antimicrobial properties make it a candidate for use in developing fungicides or herbicides.
  • Chemical Research: This compound serves as a building block in organic synthesis for creating more complex molecules .

Interaction studies involving methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate focus on its binding affinity to various biological targets. These studies help elucidate its mechanism of action and potential side effects. For instance:

  • Protein Binding Studies: Investigating how this compound interacts with proteins can reveal its pharmacokinetic properties.
  • Receptor Binding Assays: Understanding its affinity for specific receptors can provide insights into its therapeutic effects and possible toxicity .

Several compounds share structural similarities with methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylateSimilar pyrimidine structure but different chlorine positionsDifferent biological activity profile
2-Amino-4-chloro-5-methylpyrimidineContains only one chlorine atomLacks carboxylate functionality
4-Amino-2-chloro-pyrimidineSimpler structure with only one amino groupLess complex than methyl 6-amino derivative

Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate stands out due to its specific substitution pattern and the presence of both amino and carboxylate groups, which enhance its reactivity and biological activity compared to similar compounds .

XLogP3

1.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate

Dates

Modify: 2023-08-15

Explore Compound Types